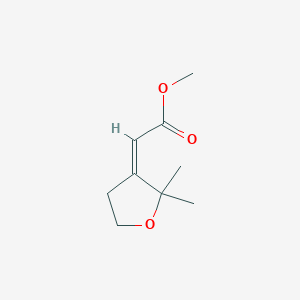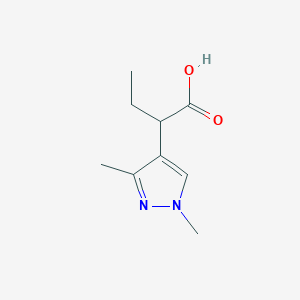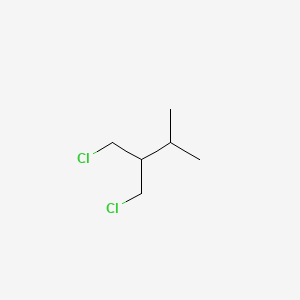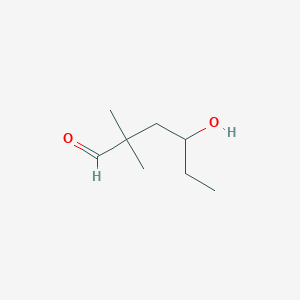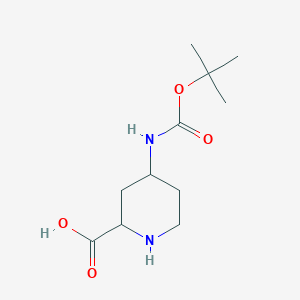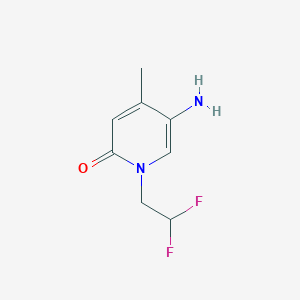
1-(cyclopentylmethyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclopentylmethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine typically involves the reaction of cyclopentylmethylamine with imidazole derivatives under controlled conditions. One common method includes the alkylation of imidazole with cyclopentylmethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogenated imidazole derivatives, nucleophiles like amines or thiols; reactions are carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-imidazol-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopentylmethyl)-1H-imidazole: Lacks the amine group, resulting in different chemical reactivity and biological activity.
1-(Cyclopentylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to variations in chemical properties and applications.
1-(Cyclopentylmethyl)-1H-triazole: Features a triazole ring, which imparts distinct chemical and biological characteristics.
Uniqueness
1-(Cyclopentylmethyl)-1H-imidazol-2-amine is unique due to the presence of both the cyclopentylmethyl group and the amine functionality on the imidazole ring. This combination of structural features contributes to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H15N3/c10-9-11-5-6-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11) |
InChI Key |
NTAVCEVNTZEVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


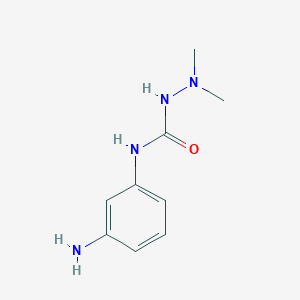
amine](/img/structure/B13298174.png)

![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
![2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
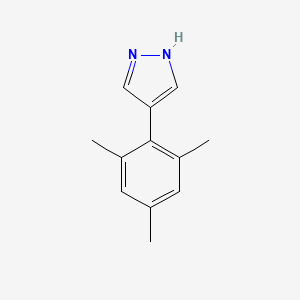
![(2S)-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13298199.png)
